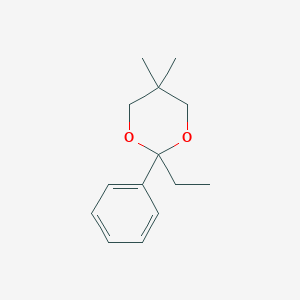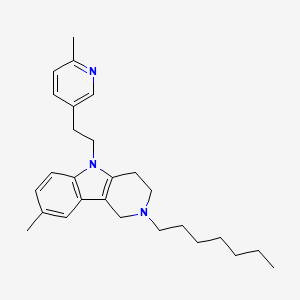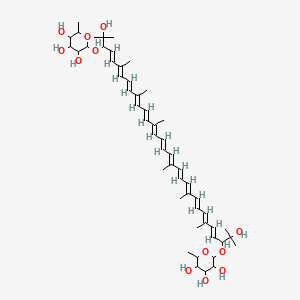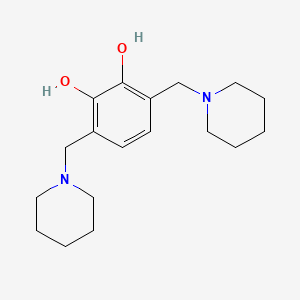
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- is an organic compound that belongs to the class of benzenediols It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with additional piperidinylmethyl groups at the 3 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- typically involves the reaction of 1,2-benzenediol with piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The piperidinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzenediols depending on the reagents used.
科学的研究の応用
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect oxidative stress pathways, inflammatory pathways, and other cellular processes.
類似化合物との比較
Similar Compounds
1,2-Benzenediol (Catechol): A simpler benzenediol with only hydroxyl groups.
1,3-Benzenediol (Resorcinol): Another isomer with hydroxyl groups at different positions.
1,4-Benzenediol (Hydroquinone): Known for its use in skin lightening products.
Uniqueness
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- is unique due to the presence of piperidinylmethyl groups, which confer distinct chemical properties and potential biological activities compared to other benzenediols.
特性
CAS番号 |
25118-08-5 |
|---|---|
分子式 |
C18H28N2O2 |
分子量 |
304.4 g/mol |
IUPAC名 |
3,6-bis(piperidin-1-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C18H28N2O2/c21-17-15(13-19-9-3-1-4-10-19)7-8-16(18(17)22)14-20-11-5-2-6-12-20/h7-8,21-22H,1-6,9-14H2 |
InChIキー |
ZJCRVBVYXYXZAS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=C(C(=C(C=C2)CN3CCCCC3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


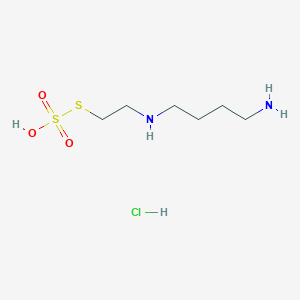
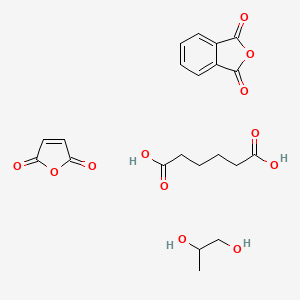


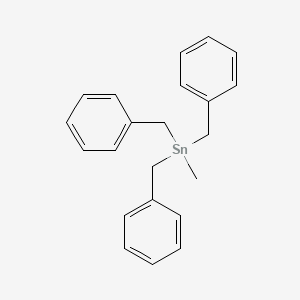
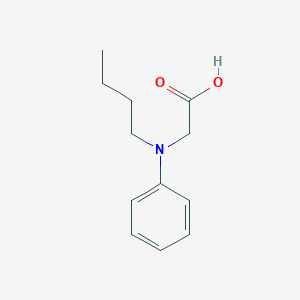
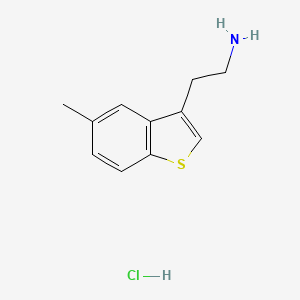
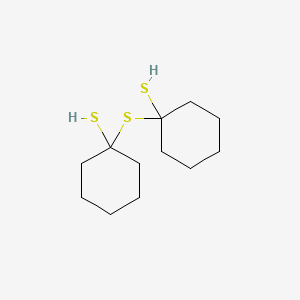
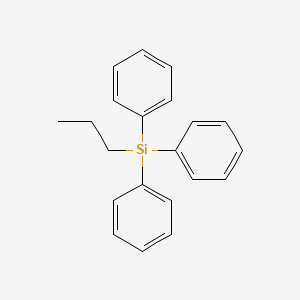
![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
